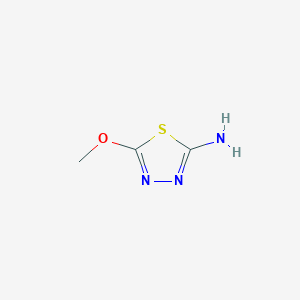

5-Methoxy-1,3,4-thiadiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3OS/c1-7-3-6-5-2(4)8-3/h1H3,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHLSQJZTGPDMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50495907 | |

| Record name | 5-Methoxy-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16841-84-2 | |

| Record name | 5-Methoxy-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50495907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Methoxy-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 5-Methoxy-1,3,4-thiadiazol-2-amine. Due to the limited availability of specific experimental data for this particular compound, this guide also incorporates general characteristics and methodologies applicable to the broader class of 2-amino-1,3,4-thiadiazole derivatives, offering a foundational understanding for researchers.

Core Chemical Properties

While specific, experimentally determined physical properties for this compound are not widely documented, the following table summarizes its fundamental chemical identifiers.[1][2]

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 16841-84-2 |

| Molecular Formula | C₃H₅N₃OS |

| Molecular Weight | 131.16 g/mol |

| Purity | ≥97% (as commercially available)[1] |

Synthesis and Reactivity

The synthesis of this compound is expected to follow established protocols for the formation of the 2-amino-1,3,4-thiadiazole ring system. A common and versatile method involves the cyclization of a thiosemicarbazide precursor with a suitable carboxylic acid or its derivative. In the case of this compound, the corresponding starting material would be methoxyacetic acid or a related activated form.

The 2-amino-1,3,4-thiadiazole core is a reactive scaffold, with the primary amino group being a key site for further chemical modifications. This allows for the synthesis of a wide array of derivatives with diverse biological activities. The reactivity of this scaffold is crucial for its role as a building block in medicinal chemistry.[3][4]

General Synthetic Workflow

The following diagram illustrates a generalized one-pot synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

Caption: General workflow for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

Experimental Protocols

While a specific protocol for this compound is not available, the following is a generalized procedure for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles that can be adapted. This method involves the oxidative cyclization of a thiosemicarbazone intermediate.

Objective: To synthesize a 2-amino-5-substituted-1,3,4-thiadiazole.

Materials:

-

Substituted aldehyde or carboxylic acid

-

Thiosemicarbazide

-

Dehydrating/cyclizing agent (e.g., concentrated sulfuric acid, polyphosphoric acid, or phosphorus pentachloride)

-

Appropriate solvents (e.g., ethanol, water)

-

Neutralizing agent (e.g., sodium bicarbonate, ammonia solution)

Procedure:

-

Formation of Thiosemicarbazone (if starting from an aldehyde):

-

Dissolve the substituted aldehyde in a suitable solvent like ethanol.

-

Add an equimolar amount of thiosemicarbazide.

-

A catalytic amount of acid (e.g., a few drops of sulfuric acid) can be added to facilitate the reaction.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

The resulting thiosemicarbazone precipitate is filtered, washed, and dried.

-

-

Cyclization to form the 1,3,4-Thiadiazole Ring:

-

The thiosemicarbazone (or a direct mixture of the carboxylic acid and thiosemicarbazide) is carefully added to a dehydrating/cyclizing agent. For instance, using polyphosphoric acid, the mixture is heated, typically between 80-120°C.[5]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

-

Work-up and Purification:

-

The cooled reaction mixture is cautiously poured into ice-water.

-

The acidic solution is then neutralized with a suitable base (e.g., concentrated ammonia or sodium bicarbonate solution) to a pH of 8-9.

-

The precipitated crude product is collected by filtration.

-

The solid is washed with cold water and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent such as ethanol to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole.

-

Biological Activity of the 2-Amino-1,3,4-Thiadiazole Scaffold

The 2-amino-1,3,4-thiadiazole moiety is a well-established pharmacophore and is present in a variety of compounds with a broad spectrum of biological activities.[3][4][6][7] While specific studies on this compound are lacking, the core structure suggests potential for similar activities. The following table summarizes the known biological activities of this class of compounds.

| Biological Activity | Description |

| Antimicrobial | Derivatives have shown significant activity against a range of bacteria and fungi, including resistant strains.[3][4][6] |

| Antiviral | Certain derivatives have demonstrated inhibitory effects against various viruses, including HIV-1 and Human Cytomegalovirus (HCMV).[8] |

| Anticancer | The scaffold is found in compounds with cytotoxic activity against various cancer cell lines. |

| Anti-inflammatory | Some derivatives exhibit anti-inflammatory properties.[7] |

| Anticonvulsant | The 1,3,4-thiadiazole ring is a component of some compounds with anticonvulsant activity. |

| Antitubercular | Certain derivatives have been investigated for their activity against Mycobacterium tuberculosis.[8] |

Logical Relationship of Biological Activity:

The diverse biological activities of the 2-amino-1,3,4-thiadiazole scaffold stem from its unique structural and electronic properties. The following diagram illustrates the relationship between the core structure and its potential as a pharmacophore.

Caption: Relationship between the 2-amino-1,3,4-thiadiazole scaffold and its biological activities.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited, the well-documented chemistry and broad biological activity of the 2-amino-1,3,4-thiadiazole scaffold provide a strong foundation for future research. The synthetic protocols and biological profiles of related compounds outlined in this guide can serve as a valuable resource for scientists working with this and similar molecular structures. Further experimental characterization of this compound is warranted to fully elucidate its chemical and biological properties.

References

- 1. biocompare.com [biocompare.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methoxy-1,3,4-thiadiazol-2-amine

CAS Number: 16841-84-2

This technical guide provides a comprehensive overview of 5-Methoxy-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis methodologies, and diverse biological activities, supported by experimental protocols and quantitative data from related derivatives.

Core Compound Information

This compound belongs to the 2-amino-1,3,4-thiadiazole class of compounds, which are recognized for their broad pharmacological potential. The core structure, featuring a five-membered ring with two nitrogen atoms, one sulfur atom, a methoxy group at the 5-position, and an amino group at the 2-position, serves as a versatile scaffold in medicinal chemistry.

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 16841-84-2 | ChemScene[1] |

| Molecular Formula | C₃H₅N₃OS | ChemScene[1] |

| Molecular Weight | 131.16 g/mol | Appretech[2] |

| Purity | ≥97% | ChemScene[1] |

| Appearance | Not specified (typically a solid) | - |

| Storage | 4°C, protect from light | ChemScene[1] |

| SMILES | COC1=NN=C(S1)N | ChemScene[1] |

Synthesis and Experimental Protocols

General Experimental Protocol: One-Pot Synthesis from Carboxylic Acid and Thiosemicarbazide

This protocol describes a common method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles.

Materials:

-

Appropriate carboxylic acid (e.g., methoxyacetic acid)

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Sodium bicarbonate solution (saturated)

-

Ice

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) in the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add the dehydrating agent (e.g., phosphorus oxychloride, 1.1 equivalents) dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The resulting precipitate is the crude product. Collect the solid by vacuum filtration.

-

Wash the crude product with cold water.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.

Workflow for the Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles

Caption: General workflow for the synthesis of 2-amino-1,3,4-thiadiazoles.

Biological Activities and Potential Applications

The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide array of biological activities. While specific data for this compound is limited, the activities of closely related analogs suggest its potential in several therapeutic areas.

Antimicrobial Activity

Derivatives of 2-amino-1,3,4-thiadiazole have shown significant activity against a range of bacterial and fungal pathogens. The introduction of different substituents at the 5-position modulates the antimicrobial spectrum and potency.

Table 2: Representative Antimicrobial Activity of 2-Amino-1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Target Organism | Activity (MIC in µg/mL) | Reference |

| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20-28 | [3] |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | B. subtilis | 20-28 | [3] |

| 5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-amine | A. niger | 32-42 | |

| 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | C. albicans | 32-42 |

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-amino-1,3,4-thiadiazole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through different mechanisms of action.

Table 3: Representative Anticancer Activity of 2-Amino-1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Cell Line | Activity (IC₅₀ in µM) | Reference |

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | |

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | |

| 5-(4-Chlorophenyl)-N-(o-ethoxyphenyl)piperazinyl-acetamido-1,3,4-thiadiazole | HepG2 (Liver) | 2.34 | |

| 5-(Thiophen-2-yl)-derivative (20b) | HepG-2 (Liver) | 4.37 | |

| 5-(Thiophen-2-yl)-derivative (20b) | A-549 (Lung) | 8.03 |

Carbonic Anhydrase Inhibition

Certain sulfonamide-bearing 1,3,4-thiadiazole derivatives are potent inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes. This has led to their use as diuretics and for the treatment of glaucoma.

Table 4: Representative Carbonic Anhydrase Inhibition by 2-Amino-1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Isozyme | Activity (Kᵢ in nM) | Reference |

| Acetazolamide (a marketed drug) | hCA II | - | |

| 5-Amino-1,3,4-thiadiazole-2-sulfonamide derivative (7e) | hCA II | 7.9 | |

| 2-Acylamino-5-methyl-thio-1,3,4-thiadiazole derivative | CA II | I₅₀ = 3.3 x 10⁻⁸ M | [4] |

Signaling Pathways and Mechanisms of Action

The diverse biological effects of 2-amino-1,3,4-thiadiazole derivatives are attributed to their interaction with various cellular targets and signaling pathways.

Inhibition of the ERK Signaling Pathway

Some 2-amino-1,3,4-thiadiazole derivatives have been shown to exert their anticancer effects by inhibiting the extracellular signal-regulated kinase (ERK) pathway. This pathway is a critical regulator of cell proliferation, and its dysregulation is common in many cancers.

Diagram of the ERK Signaling Pathway Inhibition

Caption: Inhibition of the ERK signaling pathway by 2-amino-1,3,4-thiadiazole derivatives.

IMP Dehydrogenase Inhibition

Inosine monophosphate dehydrogenase (IMPDH) is a key enzyme in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. Inhibition of IMPDH leads to the depletion of guanine nucleotides, thereby arresting cell proliferation. This is a mechanism of action for some anticancer and immunosuppressive drugs.

Diagram of IMP Dehydrogenase Inhibition

Caption: Mechanism of IMP dehydrogenase inhibition by 2-amino-1,3,4-thiadiazole derivatives.

Modulation of the CD47-SIRPα Immune Checkpoint

Recent research has indicated that some 2-amino-1,3,4-thiadiazole derivatives can act as inhibitors of glutaminyl cyclase, an enzyme involved in the modification of the CD47 "don't eat me" signal on cancer cells. By inhibiting this modification, these compounds can enhance the phagocytosis of cancer cells by macrophages.

Diagram of CD47-SIRPα Pathway Modulation

Caption: Modulation of the CD47-SIRPα immune checkpoint by 2-amino-1,3,4-thiadiazole derivatives.

Conclusion

This compound, and the broader class of 2-amino-1,3,4-thiadiazoles, represent a highly promising scaffold for the development of new therapeutic agents. Their synthetic accessibility and the wide range of achievable biological activities make them attractive targets for further research and development in areas such as oncology, infectious diseases, and beyond. This guide provides a foundational understanding for scientists and researchers to explore the full potential of this important class of heterocyclic compounds.

References

An In-depth Technical Guide to the Molecular Structure of 5-Methoxy-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 1,3,4-thiadiazole ring is a significant pharmacophore, a core structural component in numerous biologically active compounds exhibiting a wide range of therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-amino-5-substituted-1,3,4-thiadiazole scaffold is of particular interest due to its versatile biological activities, which are often attributed to the presence of the =N–C–S moiety. The nature of the substituent at the 5-position of the thiadiazole ring plays a crucial role in modulating the pharmacological profile of the molecule. This guide focuses on the specific analogue, 5-Methoxy-1,3,4-thiadiazol-2-amine, providing a detailed examination of its molecular structure and a proposed methodology for its synthesis and characterization.

Molecular Structure and Properties

The proposed molecular structure of this compound features a central five-membered 1,3,4-thiadiazole ring. An amine group (-NH₂) is attached at the 2-position, and a methoxy group (-OCH₃) is substituted at the 5-position.

Predicted Physicochemical Properties

Quantitative data for this compound is not available. However, based on its structure and data from analogous compounds, the following properties can be predicted.

| Property | Predicted Value |

| Molecular Formula | C₃H₅N₃OS |

| Molecular Weight | 131.16 g/mol |

| Hydrogen Bond Donors | 1 (from the amine group) |

| Hydrogen Bond Acceptors | 4 (2 from the thiadiazole nitrogens, 1 from the oxygen, 1 from the amine nitrogen) |

| LogP (estimated) | -0.5 to 0.5 |

| Polar Surface Area | ~90 Ų |

Structural Visualization

The 2D and 3D representations of the molecule are crucial for understanding its spatial arrangement and potential interactions with biological targets.

Caption: Figure 1: 2D molecular structure of this compound.

Proposed Synthesis

While a specific, validated synthetic protocol for this compound is not documented, a plausible route can be designed based on established methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. The most common and versatile approach involves the cyclization of a thiosemicarbazide derivative.

General Synthetic Strategy

A general and effective method is the acid-catalyzed cyclization of a thiosemicarbazide with a carboxylic acid or its corresponding derivative. For the target molecule, this would involve the reaction of thiosemicarbazide with methoxyformic acid or a more stable equivalent, such as a methoxycarbonylating agent, followed by cyclization. An alternative and often high-yielding method is the oxidative cyclization of an acylthiosemicarbazide.

Caption: Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Methoxycarbonylthiosemicarbazide

-

Dissolve thiosemicarbazide (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methyl chloroformate (1 equivalent), a common methoxycarbonylating agent, to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methoxycarbonylthiosemicarbazide.

-

Purify the product by recrystallization or column chromatography.

Step 2: Cyclization to this compound

-

Add the purified methoxycarbonylthiosemicarbazide (1 equivalent) to a dehydrating acid, such as concentrated sulfuric acid or phosphoric acid, at 0 °C.

-

Stir the mixture at room temperature for 12-24 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Spectroscopic Characterization (Predicted)

The structure of the synthesized compound would be confirmed using a combination of spectroscopic methods. The expected data is summarized below.

| Spectroscopic Data | Predicted Observations |

| ¹H NMR | - A singlet at ~3.9-4.2 ppm corresponding to the three methoxy protons (-OCH₃). - A broad singlet at ~7.0-7.5 ppm corresponding to the two amine protons (-NH₂). |

| ¹³C NMR | - A signal at ~55-60 ppm for the methoxy carbon. - A signal at ~160-165 ppm for the C5 carbon attached to the methoxy group. - A signal at ~168-172 ppm for the C2 carbon attached to the amine group. |

| FT-IR (cm⁻¹) | - N-H stretching vibrations of the primary amine at ~3300-3100 cm⁻¹. - C-H stretching of the methyl group at ~2950-2850 cm⁻¹. - C=N stretching of the thiadiazole ring at ~1620-1580 cm⁻¹. - C-O stretching of the methoxy group at ~1250-1200 cm⁻¹ and ~1050-1000 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 131.02). |

Potential Applications in Drug Development

Derivatives of 2-amino-1,3,4-thiadiazole are known to possess a wide array of biological activities. The introduction of a methoxy group at the 5-position could potentially modulate these activities. The methoxy group can influence the molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds, which are all critical factors in drug design. This compound could serve as a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammation. Further research into its biological effects is warranted.

Conclusion

This technical guide provides a theoretical framework for the synthesis, characterization, and understanding of the molecular structure of this compound. Although specific experimental data is currently lacking in the literature, the proposed synthetic route and predicted spectroscopic data, based on well-established chemical principles and data from analogous compounds, offer a solid starting point for researchers. The unique structural features of this molecule suggest it may be a promising candidate for further investigation in the field of medicinal chemistry and drug discovery.

Synthesis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine, a valuable heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, key quantitative data, and a visual representation of the synthetic pathway.

Core Compound Data

The fundamental properties of the target compound, 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine, are summarized in the table below.

| Parameter | Value |

| Compound Name | 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine |

| CAS Number | 15884-86-3[1] |

| Molecular Formula | C₄H₇N₃OS[1] |

| Molecular Weight | 145.18 g/mol [1] |

| Appearance | White to light yellow solid |

| Purity | Typically >95% |

Synthesis Pathway Overview

The most common and efficient pathway for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves a two-step process. The first step is the formation of a thiosemicarbazide intermediate from the reaction of a carboxylic acid with thiosemicarbazide. The subsequent and final step is the cyclization of this intermediate to form the thiadiazole ring. This is typically achieved using a dehydrating agent or a catalyst.

For the synthesis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine, the key starting materials are methoxyacetic acid and thiosemicarbazide. The cyclization of the resulting 2-(methoxyacetyl)hydrazine-1-carbothioamide intermediate can be accomplished using various reagents such as phosphorus oxychloride, phosphorus pentachloride, or strong acids like polyphosphoric acid.[2][3][4][5][6]

Detailed Experimental Protocol

The following protocol is a detailed methodology for the synthesis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine, adapted from general procedures for the synthesis of analogous compounds.[2][7]

Materials:

-

Methoxyacetic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃)

-

Chloroform (CHCl₃) or other suitable solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol or other suitable solvent for recrystallization

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Step 1: Synthesis of 2-(Methoxyacetyl)hydrazine-1-carbothioamide (Intermediate)

-

In a round-bottom flask, dissolve methoxyacetic acid (1.0 equivalent) and thiosemicarbazide (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., pyridine or ethanol).

-

Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude intermediate can be used in the next step without further purification, or it can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Cyclization to 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine

-

To the crude 2-(methoxyacetyl)hydrazine-1-carbothioamide (1.0 equivalent) in a round-bottom flask, add phosphorus oxychloride (2-4 equivalents) dropwise at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The resulting precipitate is the crude product. Collect the solid by vacuum filtration using a Büchner funnel and wash it with cold deionized water.

-

Dry the crude product in a vacuum oven.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine.

Characterization Data

The synthesized 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine should be characterized using various spectroscopic techniques to confirm its structure and purity. The expected data is summarized in the table below, based on the analysis of structurally similar compounds.[8][9][10]

| Analysis Technique | Expected Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~7.2 (s, 2H, -NH₂), ~4.5 (s, 2H, -CH₂-), ~3.3 (s, 3H, -OCH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~168 (C=N, C2 of thiadiazole), ~155 (C=N, C5 of thiadiazole), ~70 (-CH₂-), ~58 (-OCH₃) |

| FT-IR (KBr, cm⁻¹) | ν: ~3300-3100 (N-H stretching), ~2950 (C-H stretching), ~1620 (C=N stretching), ~1100 (C-O stretching) |

| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₄H₈N₃OS⁺: 146.04 |

Safety Precautions

-

This synthesis should be performed in a well-ventilated fume hood.

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction of phosphorus oxychloride with water is exothermic and produces hydrochloric acid fumes. The quenching step should be performed slowly and in an ice bath.

-

All solvents are flammable and should be handled away from open flames.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

- 1. scbt.com [scbt.com]

- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 3. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 4. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]

- 5. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. jocpr.com [jocpr.com]

- 9. tandfonline.com [tandfonline.com]

- 10. nanobioletters.com [nanobioletters.com]

An In-depth Technical Guide to the Biological Activity of 5-Methoxy-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for conferring a diverse range of biological activities to its derivatives. This technical guide focuses on the biological potential of a specific analog, 5-Methoxy-1,3,4-thiadiazol-2-amine. While direct and extensive research on this particular compound is emerging, this document consolidates the existing knowledge on its synthesis and explores its putative biological activities based on the well-established pharmacology of the 2-amino-1,3,4-thiadiazole class of compounds. This guide provides a comprehensive overview of its potential as a carbonic anhydrase inhibitor, diuretic, antimicrobial, and anticancer agent, supplemented with quantitative data from closely related analogs, detailed experimental protocols, and illustrative diagrams to facilitate further research and drug development endeavors.

Synthesis of this compound

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-documented process in organic chemistry. The primary route to this compound involves the cyclization of a thiosemicarbazide derivative.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles, which can be adapted for the synthesis of the methoxy derivative.

Materials:

-

Methoxyacetic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)

-

Appropriate solvents (e.g., ethanol, chloroform)

-

Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

-

Distilled water

-

Standard laboratory glassware and apparatus for reflux and filtration

Procedure:

-

Acylation of Thiosemicarbazide: A mixture of equimolar amounts of methoxyacetic acid and thiosemicarbazide is prepared in a suitable solvent.

-

Cyclization: A dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid is added cautiously to the reaction mixture. The mixture is then refluxed for a period of 2 to 10 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and carefully poured onto crushed ice. The acidic solution is then neutralized with a suitable base, such as sodium bicarbonate, until a precipitate is formed.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Biological Activities

The 2-amino-1,3,4-thiadiazole moiety is a recognized pharmacophore, imparting a range of biological effects. The introduction of a methoxy group at the 5-position is expected to modulate these activities.

Carbonic Anhydrase Inhibition

Mechanism of Action: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The sulfonamide group of many CA inhibitors coordinates to the zinc ion in the active site, displacing a water molecule and inhibiting the enzyme's catalytic activity. While this compound is not a sulfonamide, the 1,3,4-thiadiazole ring is a key component of several known CA inhibitors, and the amino group can participate in hydrogen bonding within the active site.

Quantitative Data for Analogous Compounds: Direct inhibitory data for this compound against specific carbonic anhydrase isoforms is not readily available in the literature. However, studies on related 2-amino-1,3,4-thiadiazole derivatives demonstrate potent inhibition.

| Compound | Isozyme | Inhibition Constant (Kᵢ) | Reference |

| 5-Amino-1,3,4-thiadiazole-2-thiol | hCA I | 97 nM | [1] |

| N-Acetyl-5-amino-1,3,4-thiadiazole-2-thiol | hCA II | 7.9 µM | [1] |

| 5-(2-Pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol | hCA I | 97 nM | [1] |

| Acetazolamide (Standard) | hCA II | - | [2] |

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against carbonic anhydrase.

Materials:

-

Purified human carbonic anhydrase (hCA) isozymes (e.g., hCA I, hCA II)

-

4-Nitrophenyl acetate (NPA) as the substrate

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Tris-HCl buffer (pH 7.4)

-

96-well microplate reader

Procedure:

-

Enzyme and Substrate Preparation: Prepare solutions of hCA isozymes and NPA in Tris-HCl buffer.

-

Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the test compound. A control well without the inhibitor should also be prepared.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the NPA solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 400 nm at regular intervals to monitor the formation of 4-nitrophenol, the product of the reaction.

-

Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Diuretic Activity

Mechanism of Action: The diuretic effect of many 1,3,4-thiadiazole derivatives is closely linked to their ability to inhibit carbonic anhydrase, particularly in the renal tubules. Inhibition of CA in the proximal convoluted tubule leads to a decrease in sodium bicarbonate reabsorption, resulting in osmotic diuresis.

Quantitative Data for Analogous Compounds: While specific diuretic activity data for this compound is not available, studies on similar compounds have demonstrated significant diuretic effects.

| Compound | Dose | Urine Output (ml/100g/24h) | Reference |

| 5-Benzylthio-1,3,4-thiadiazol-2-amine | 10 mg/kg | Increased | [3] |

| 5-Methyl-1,3,4-thiadiazole derivative | - | Significant increase | [4] |

| Furosemide (Standard) | 10 mg/kg | - | [3] |

Experimental Protocol: In Vivo Diuretic Activity Assay in Rats

This protocol outlines a standard method for evaluating the diuretic potential of a test compound in a rat model.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Metabolic cages

-

Test compound (this compound)

-

Standard diuretic (e.g., furosemide)

-

Vehicle (e.g., 0.9% saline)

-

Oral gavage needles

-

Graduated cylinders for urine collection

-

Flame photometer for electrolyte analysis

Procedure:

-

Animal Acclimatization: House the rats in metabolic cages for at least 24 hours before the experiment to allow for adaptation. Provide free access to food and water.

-

Fasting: Withhold food but not water for 18 hours prior to the experiment.

-

Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group receiving the vehicle, a standard group receiving furosemide, and test groups receiving different doses of this compound. Administer the substances orally via gavage.

-

Urine Collection: Place the rats back into the metabolic cages immediately after dosing. Collect urine at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours).

-

Analysis: Measure the total volume of urine for each rat. Analyze the urine samples for electrolyte concentrations (Na⁺, K⁺, Cl⁻) using a flame photometer.

-

Data Analysis: Compare the urine volume and electrolyte excretion of the test groups with the control and standard groups. Calculate diuretic activity and saluretic indices.

Antimicrobial Activity

Mechanism of Action: The antimicrobial activity of 1,3,4-thiadiazole derivatives is believed to arise from their ability to interfere with essential cellular processes in microorganisms. The exact mechanism is not fully elucidated but may involve the inhibition of crucial enzymes or the disruption of cell wall synthesis. The presence of the =N-C-S moiety is considered important for this activity.

Quantitative Data for Analogous Compounds: While specific MIC values for this compound are not documented, numerous studies on related compounds have demonstrated their antimicrobial potential.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20-28 | [5] |

| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | B. subtilis | 20-28 | [5] |

| Ciprofloxacin (Standard) | S. aureus | 18-20 | [5] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound and the standard drug in the 96-well microplates containing the broth medium.

-

Inoculation: Add the prepared inoculum to each well. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Anticancer Activity

Mechanism of Action: The anticancer activity of 1,3,4-thiadiazole derivatives is multifaceted and can involve various mechanisms, including the inhibition of kinases, topoisomerases, and other enzymes crucial for cancer cell proliferation and survival. They can also induce apoptosis (programmed cell death) and inhibit angiogenesis.

Quantitative Data for Analogous Compounds: There is no specific anticancer data for this compound. However, related compounds have shown promising cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine derivative | HT-29 (Colon) | - | [6] |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [7] |

| 5-Fluorouracil (Standard) | - | - | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

Test compound (this compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on the 2-amino-1,3,4-thiadiazole core, this compound is anticipated to exhibit a range of biological activities, including carbonic anhydrase inhibition, diuretic, antimicrobial, and anticancer effects. The methoxy substituent at the 5-position is likely to influence its potency and selectivity. This technical guide provides a foundational resource for researchers by summarizing the synthesis, potential mechanisms of action, and relevant experimental protocols. Further investigation is warranted to elucidate the specific biological profile of this compound and to determine its therapeutic potential. The provided protocols and data on analogous compounds offer a solid starting point for such future studies.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. rjptsimlab.com [rjptsimlab.com]

- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]

- 7. In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Technical Guide: Solubility and Stability of 5-Methoxy-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 5-Methoxy-1,3,4-thiadiazol-2-amine. Due to the limited availability of direct experimental data for this specific compound, this document extrapolates information from the well-studied class of 2-amino-1,3,4-thiadiazole derivatives. It outlines standard experimental protocols for determining thermodynamic solubility and for assessing stability through forced degradation studies. This guide is intended to provide a foundational framework for researchers initiating preclinical evaluation and formulation development of this and structurally related compounds.

Introduction

This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor properties.[1][2][3] The physicochemical properties of a drug candidate, particularly its solubility and stability, are critical determinants of its biopharmaceutical performance and shelf-life. Understanding these characteristics is essential for formulation design, ensuring accurate dosing, and meeting regulatory requirements.

The structure of this compound, featuring a polar amino group and a heterocyclic ring, suggests it will exhibit properties influenced by hydrogen bonding and polarity.[4] This guide details the standard methodologies used to quantify these properties.

Predicted Physicochemical Properties and Solubility Profile

While specific quantitative data for this compound is not publicly available, the properties of the parent compound, 2-amino-1,3,4-thiadiazole, and its derivatives provide a strong basis for prediction. The 2-amino-1,3,4-thiadiazole core is known to be soluble in water.[5] The presence of the amino group and nitrogen atoms in the heterocyclic ring allows for hydrogen bonding, which enhances solubility in polar solvents.[4][6]

The methoxy group (-OCH₃) on the 5-position may slightly increase the lipophilicity compared to the unsubstituted parent molecule. However, the overall molecule is expected to retain a degree of polarity. Therefore, moderate solubility in aqueous media and higher solubility in polar organic solvents like DMSO and methanol is anticipated.

Table 1: Predicted Solubility Characteristics of this compound

| Solvent | Predicted Solubility | Rationale |

| Water / Aqueous Buffers (pH 1-8) | Moderately Soluble | The polar amino group and thiadiazole ring are expected to facilitate dissolution in polar solvents.[4][6] Solubility will likely be pH-dependent due to the basicity of the amino group. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Common solvent for initial stock solutions of heterocyclic compounds in drug discovery.[7] |

| Methanol / Ethanol | Soluble | Polar protic solvents that can engage in hydrogen bonding.[5] |

| Dichloromethane / Hexane | Sparingly Soluble to Insoluble | The compound's polarity is likely too high for significant solubility in non-polar organic solvents.[4] |

Stability Profile and Forced Degradation

The stability of a drug substance is a critical quality attribute. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods, typically using High-Performance Liquid Chromatography (HPLC).[8][9] These studies expose the compound to stress conditions that exceed those of accelerated stability testing.[9]

For 1,3,4-thiadiazole derivatives, the key areas of instability are typically hydrolysis under acidic or basic conditions and oxidation. The thiadiazole ring itself is generally stable, but the exocyclic amino group and the ether linkage of the methoxy group can be susceptible to degradation.[1]

Table 2: Representative Forced Degradation Study Conditions

| Stress Condition | Typical Reagents and Parameters | Purpose |

| Acid Hydrolysis | 0.1 M to 1 M HCl, heated if necessary (e.g., 60°C).[10] | To evaluate degradation in acidic conditions. |

| Base Hydrolysis | 0.1 M to 1 M NaOH, heated if necessary (e.g., 60°C).[10] | To assess degradation in alkaline conditions. |

| Oxidation | 0.1% to 3% Hydrogen Peroxide (H₂O₂).[10] | To test susceptibility to oxidative degradation. |

| Thermal Degradation | 40°C to 80°C, often with elevated humidity (e.g., 75% RH).[8][10] | To determine the effect of heat on the drug substance. |

| Photolytic Degradation | Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[10] | To assess light sensitivity. |

The goal of these studies is to achieve 5-20% degradation of the active pharmaceutical ingredient (API), which is sufficient to identify and characterize degradation products without generating secondary products that would not be relevant to real-world storage conditions.[10][11]

Experimental Methodologies

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[12] It measures the equilibrium concentration of a compound in a saturated solution.

Objective: To determine the equilibrium solubility of this compound in a selected aqueous buffer.

Materials:

-

This compound (solid powder)

-

Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Glass flasks or vials

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of the solid compound to a flask containing a known volume of the buffer. The presence of undissolved solid is necessary to ensure saturation.[13]

-

Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[13]

-

Agitate the flasks for a sufficient period to reach equilibrium, typically 24 to 72 hours.[13] Equilibrium can be confirmed by taking samples at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.

-

After incubation, allow the flasks to stand to let undissolved solids settle.

-

Carefully withdraw an aliquot from the clear supernatant.

-

Immediately filter the aliquot using a syringe filter to remove any remaining particulate matter.[14]

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV) against a standard curve.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol outlines a general workflow for conducting forced degradation studies to assess the intrinsic stability of the compound.

Objective: To identify degradation pathways and develop a stability-indicating HPLC method.

Materials:

-

This compound

-

Solvents (e.g., water, methanol)

-

Stress agents: HCl, NaOH, H₂O₂

-

Temperature-controlled ovens, photostability chamber

-

HPLC system with a suitable detector (e.g., DAD or MS)

Procedure:

-

Preparation of Stock Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL).

-

Application of Stress:

-

Acid/Base Hydrolysis: Mix the stock solution with an equal volume of acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH). Store at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[10]

-

Oxidation: Mix the stock solution with a solution of H₂O₂ (e.g., 3%). Store at room temperature.

-

Thermal Stress: Store the solid compound and a solution of the compound at elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid compound and a solution to controlled light conditions as per ICH Q1B guidelines.[10]

-

-

Sample Analysis:

-

At specified time points, withdraw samples.

-

Neutralize the acid and base hydrolysis samples before analysis.[10]

-

Dilute all samples to a suitable concentration with the mobile phase.

-

Analyze all stressed samples, along with an unstressed control sample, using an HPLC method.

-

-

Data Interpretation: Analyze the resulting chromatograms to identify and quantify any degradation products. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent compound peak.[8]

Conclusion

While direct experimental data on this compound is limited, a comprehensive profile can be inferred from its structural class. It is predicted to be a polar molecule with moderate aqueous solubility and susceptibility to hydrolytic and oxidative degradation. The standardized protocols provided in this guide for solubility and stability testing offer a robust framework for generating the necessary experimental data. This data will be crucial for guiding formulation development, establishing appropriate storage conditions, and ensuring the development of a safe and effective drug product.

References

- 1. dovepress.com [dovepress.com]

- 2. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2-Amino-1,3,4-thiadiazole CAS#: 4005-51-0 [m.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. onyxipca.com [onyxipca.com]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. benchchem.com [benchchem.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. enamine.net [enamine.net]

- 13. quora.com [quora.com]

- 14. bioassaysys.com [bioassaysys.com]

Unlocking the Therapeutic Potential of 1,3,4-Thiadiazoles: A Technical Guide to Key Molecular Targets

For Immediate Release

In the dynamic landscape of drug discovery, the 1,3,4-thiadiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. This technical guide offers an in-depth exploration of the key therapeutic targets of 1,3,4-thiadiazole compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising chemical space. The versatility of this heterocyclic moiety is underscored by its ability to interact with a wide array of biological targets, leading to potent anticancer, antimicrobial, anti-inflammatory, and neurological effects.[1][2][3]

The mesoionic character of the 1,3,4-thiadiazole ring is a key attribute, facilitating its ability to cross cellular membranes and engage with biological targets with high affinity.[4][5] This, coupled with the stability conferred by its aromatic nature, makes it an attractive framework for the design of novel therapeutics.[4] This guide will delve into the specific molecular targets, present quantitative data on their inhibition, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.

Key Therapeutic Areas and Molecular Targets

The therapeutic utility of 1,3,4-thiadiazole derivatives spans multiple disease areas, with a significant focus on oncology, infectious diseases, and neurological disorders.

Anticancer Activity

1,3,4-thiadiazole compounds have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer.[1][2] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell proliferation and survival to the induction of programmed cell death (apoptosis).[1]

Enzyme Inhibition:

A primary strategy through which these compounds exert their anticancer effects is via the inhibition of crucial enzymes that are often dysregulated in cancer.

-

Kinases: A multitude of kinases, which are pivotal in cellular signaling pathways controlling cell growth, differentiation, and survival, have been identified as targets.[1]

-

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Overexpression or aberrant activation of these receptor tyrosine kinases is implicated in the development of various solid tumors.[6] Dual inhibitors targeting both EGFR and HER2 have been developed to enhance efficacy and overcome drug resistance.[6]

-

Abl Kinase: The Bcr-Abl tyrosine kinase is a hallmark of chronic myelogenous leukemia (CML).[7] Certain 1,3,4-thiadiazole derivatives have shown potent inhibitory activity against Abl kinase.[7][8]

-

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine have been developed as micromolar inhibitors of FAK.[4]

-

PI3K/Akt Pathway: This pathway is a critical regulator of cell survival and proliferation.[1] Some 1,3,4-thiadiazole derivatives have been shown to interfere with this signaling cascade.[1]

-

-

Carbonic Anhydrases (CAs): These enzymes are involved in regulating pH, and certain isoforms, such as CA IX, are overexpressed in hypoxic tumors and contribute to cancer cell survival and metastasis.[8] 1,3,4-thiadiazole-based sulfonamides are a well-established class of CA inhibitors.[9][10]

-

Topoisomerase II: This enzyme is essential for DNA replication and is a validated target for cancer chemotherapy. Some 1,3,4-thiadiazole derivatives have been found to inhibit topoisomerase II.

-

Histone Deacetylases (HDACs): HDACs play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes. 1,3,4-thiadiazole derivatives have been investigated as HDAC inhibitors.[1][4]

Induction of Apoptosis and Cell Cycle Arrest:

Beyond enzyme inhibition, 1,3,4-thiadiazole compounds can induce apoptosis in cancer cells and interfere with the cell cycle, ultimately leading to the suppression of tumor growth.[1]

dot

Caption: Overview of Anticancer Mechanisms of 1,3,4-Thiadiazole Compounds.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 1,3,4-thiadiazole derivatives have demonstrated promising activity against a broad spectrum of pathogens, including bacteria and fungi.[11][12] Their favorable pharmacokinetic properties, such as enhanced lipophilicity and membrane permeability, contribute to their effectiveness.[13]

Bacterial Targets:

These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[14] Notably, they have been investigated for activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[13][15] While specific bacterial enzyme targets are still under broad investigation, the ability of these compounds to disrupt key biochemical pathways in pathogens is a key area of research.[11]

Fungal Targets:

Several 1,3,4-thiadiazole derivatives have exhibited potent antifungal activity against a range of fungal species.[11]

dot

Caption: Workflow for Identifying Antimicrobial 1,3,4-Thiadiazole Compounds.

Neurological and Anti-inflammatory Targets

The therapeutic reach of 1,3,4-thiadiazoles extends to the central nervous system and inflammatory conditions.

-

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease.[16] Several 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of these enzymes.[17][18]

-

Monoamine Oxidases (MAOs): MAO-A and MAO-B are enzymes that metabolize monoamine neurotransmitters. Their inhibition is a therapeutic approach for depression and other neurological disorders.[19] 1,3,4-thiadiazole derivatives have been designed as selective MAO-A inhibitors.[19]

-

Cyclooxygenases (COX): COX-1 and COX-2 are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). Some 1,3,4-thiadiazole derivatives have shown anti-inflammatory activity, with some exhibiting selectivity for COX-2, which may lead to a reduced risk of gastrointestinal side effects.[20][21]

-

Nitric Oxide Synthase (NOS): Inducible nitric oxide synthase (iNOS) is involved in inflammatory processes. 1,3,4-thiadiazole derivatives have been developed as selective inhibitors of iNOS.[22]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative 1,3,4-thiadiazole compounds against various therapeutic targets.

Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives

| Compound ID/Description | Target Cell Line | IC50 (µM) | Reference |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast) | 1.78 | [2] |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung) | 4.04 | [2] |

| Cinnamic acid derivative with two methoxy groups | MCF-7 (Breast) | 0.28 (µg/mL) | [2] |

| Cinnamic acid derivative with two methoxy groups | A549 (Lung) | 0.52 (µg/mL) | [2] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon) | 2.44 | [4][6] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (Breast) | 23.29 | [4][6] |

| Derivative 8a | Various Cancer Cell Lines | 1.62 - 4.61 | [23] |

| Derivative 22d | MCF-7 (Breast) | 1.52 | [23] |

| Derivative 22d | HCT-116 (Colon) | 10.3 | [23] |

| Derivative 32a | EGFR | 0.08 | [23] |

| Derivative 32d | EGFR | 0.30 | [23] |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (2) | Abl protein kinase | 7.4 | [7] |

Table 2: Enzyme Inhibitory Activity of 1,3,4-Thiadiazole Derivatives

| Compound ID/Description | Target Enzyme | IC50 / Ki | Reference |

| 2-substituted 1,3,4-thiadiazole-5-sulfonamides | Carbonic Anhydrase II | 1.91 x 10⁻⁷ to 3.3 x 10⁻⁸ M (I50) | [9] |

| 1,3,4-thiadiazole derivatives (5a–5d and 6a–6d) | hCA I | 76.48 - 216.30 nM (Ki) | [10] |

| Schiff base analogues (4, 8, 9) | α-glucosidase | 1.10 - 2.20 µM (IC50) | [24] |

| Various derivatives | iNOS | 20 - 40 µM (IC50) | [22] |

| Derivative 9 | Acetylcholinesterase (AChE) | 0.053 µM (IC50) | [17] |

| Derivative 6b | hMAO-A | 0.060 µM (IC50) | [19] |

| Hybrid compound 3b | Acetylcholinesterase (AChE) | 18.1 ± 0.9 nM (IC50) | [25] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are outlines of key experimental protocols frequently cited in the study of 1,3,4-thiadiazole compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.

Protocol Outline:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 1,3,4-thiadiazole compounds and a vehicle control. Incubate for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Enzyme Inhibition Assay (General Protocol)

This type of assay is used to determine the inhibitory activity of compounds against a specific enzyme. The protocol will vary depending on the enzyme and the detection method.

Principle: The assay measures the activity of the target enzyme in the presence and absence of the inhibitor. The enzyme activity is typically monitored by measuring the formation of a product or the depletion of a substrate over time.

Protocol Outline:

-

Reagent Preparation: Prepare buffers, substrate solution, enzyme solution, and the 1,3,4-thiadiazole inhibitor at various concentrations.

-

Assay Reaction: In a suitable reaction vessel (e.g., a 96-well plate), combine the buffer, enzyme, and inhibitor. Incubate for a pre-determined time to allow for binding.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Detection: Monitor the reaction progress using a suitable detection method (e.g., spectrophotometry, fluorometry, luminometry) over a specific time course.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

dot

Caption: General Workflow for an In Vitro Enzyme Inhibition Assay.

Conclusion

The 1,3,4-thiadiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant activity against a wide range of molecular targets implicated in cancer, infectious diseases, and neurological disorders. This technical guide provides a foundational understanding of these targets, supported by quantitative data and outlines of key experimental protocols. Further research into the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies will be crucial in translating the therapeutic potential of 1,3,4-thiadiazole compounds into clinically effective drugs.

References

- 1. bepls.com [bepls.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. BioKB - Publication [biokb.lcsb.uni.lu]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Novel 1,3,4-thiadiazole compounds as potential MAO-A inhibitors – design, synthesis, biological evaluation and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. thaiscience.info [thaiscience.info]

- 21. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 1,3,4-Thiadiazole derivatives as selective inhibitors of iNOS versus nNOS: Synthesis and structure-activity dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 5-Methoxy-1,3,4-thiadiazol-2-amine: An Application Note for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a methoxy group at the 5-position of the 2-amino-1,3,4-thiadiazole core can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. This document provides a detailed, proposed synthetic protocol for 5-Methoxy-1,3,4-thiadiazol-2-amine, a valuable building block for the development of novel therapeutic agents. The presented methodology is based on established synthetic routes for analogous 2-amino-1,3,4-thiadiazole derivatives.

Introduction

Heterocyclic compounds containing the 1,3,4-thiadiazole ring are of significant interest in drug discovery due to their diverse biological activities. The 2-amino-1,3,4-thiadiazole moiety, in particular, serves as a versatile pharmacophore. The synthesis of derivatives with various substituents allows for the fine-tuning of their biological effects. This application note outlines a feasible and efficient one-pot synthesis of this compound from commercially available starting materials. This protocol is designed to be a reliable starting point for researchers aiming to synthesize this compound for further derivatization and biological screening.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through the cyclization of thiosemicarbazide with methoxyacetic acid. This reaction is typically facilitated by a dehydrating agent, such as polyphosphoric acid (PPA) or polyphosphate ester (PPE), which promotes the intramolecular cyclization to form the thiadiazole ring.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

This protocol is a general guideline and may require optimization for scale and specific laboratory conditions.

Materials:

-

Methoxyacetic acid

-

Thiosemicarbazide

-

Polyphosphate ester (PPE)

-

Chloroform (CHCl3)

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Distilled water

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (or other suitable eluents)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add polyphosphate ester (PPE, ~4 g per mmol of carboxylic acid).

-

Add chloroform to the PPE to create a stirrable slurry.

-

To this mixture, add methoxyacetic acid (1.0 equivalent) and thiosemicarbazide (1.0 equivalent).

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Carefully add distilled water to the reaction mixture to hydrolyze the remaining PPE.

-

Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Data Presentation

Researchers should characterize the final product using standard analytical techniques and record the data. The following table provides a template for summarizing the expected and obtained data.

| Parameter | Expected Value/Data | Experimental Result |

| Molecular Formula | C3H5N3OS | |

| Molecular Weight | 131.15 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | To be determined | |

| Yield (%) | To be determined | |

| Purity (by HPLC/NMR) | >95% | |

| ¹H NMR (DMSO-d₆) | Expected peaks for -OCH₃, -NH₂, and thiadiazole protons. | |

| ¹³C NMR (DMSO-d₆) | Expected peaks for thiadiazole ring carbons and -OCH₃. | |

| Mass Spec (ESI-MS) | [M+H]⁺ = 132.02 | |

| FT-IR (cm⁻¹) | Peaks corresponding to N-H, C-H, C=N, and C-O stretches. |

Safety Precautions

-

Conduct all reactions in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Polyphosphoric acid and polyphosphate ester are corrosive and moisture-sensitive. Handle with care.

-

Chloroform is a suspected carcinogen and should be handled with caution.

Conclusion